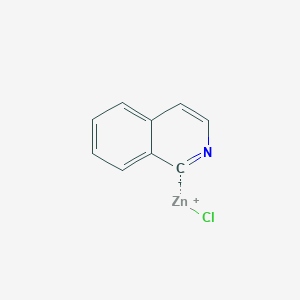

1-Isoquinolinzinc chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Isoquinolinzinc chloride is a chemical compound that belongs to the class of organozinc compounds. It is derived from isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is known for its wide range of biological activities and applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

The synthesis of 1-Isoquinolinzinc chloride typically involves the reaction of isoquinoline with zinc chloride. One common method is the direct reaction of isoquinoline with zinc chloride in an appropriate solvent under controlled conditions. This reaction can be carried out at room temperature or under reflux conditions, depending on the desired yield and purity of the product .

Industrial production methods for this compound may involve more advanced techniques, such as the use of catalysts or alternative solvents to improve efficiency and reduce environmental impact. These methods are designed to produce the compound on a larger scale while maintaining high purity and consistency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The zinc center polarizes carbon–halogen bonds, enabling nucleophilic displacements at benzylic or allylic positions:

-

Reduction of Halides : Na[BH3(CN)] reduces tertiary/allylic halides to hydrocarbons in the presence of ZnCl2 .

-

Esterification : Carboxyl groups in derivatives (e.g., compounds 4 –7 ) undergo esterification with alcohols under acidic conditions .

Example :

R-X+Na[BH3(CN)]ZnCl2R-H+Byproducts .

Cyclization and Annulation Reactions

1-Isoquinolinzinc chloride promotes intramolecular cyclizations via Friedel-Crafts or Michael addition pathways:

-

Friedel-Crafts Acylation : ZnCl2 activates carbonyl groups for electrophilic aromatic substitution, forming polycyclic structures (e.g., chromeno[2,3-c]isoquinolinones) .

-

Cyclizative 1,2-Rearrangement : Catalyzes the formation of morpholinones with aza-quaternary stereocenters at 100°C in DCE .

| Substrate | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminochromenones | Chromeno-isoquinolinones | ZnCl2, DCE, 24h | 70–93 | |

| Tricarbonyl compounds | Morpholinones | ZnCl2, 100°C | 55–85 |

Coordination-Driven Functionalization

The compound forms stable complexes with amino alcohols and ynones, enabling unique reactivities:

-

Acetylenic Cyclic Imine Formation : Reacts with γ-amino-ynones to yield ZnCl2-bound imine intermediates, which hydrolyze to free imines upon workup .

-

Ligand Exchange : Participates in ligand-substitution reactions with stronger Lewis bases (e.g., phosphines or amines).

Mechanistic Insight :

Zinc coordinates to the alkyne and amine groups of γ-amino-ynones, triggering cyclization and subsequent hydrolysis .

Redox Reactions

This compound mediates selective reductions and oxidations:

-

Reduction of Ketones : NaBH4 reduces ketones to secondary alcohols in the presence of ZnCl2 .

-

Oxidative Coupling : Facilitates dimerization of aromatic amines under aerobic conditions.

Physicochemical Influences

Scientific Research Applications

1-Isoquinolinzinc chloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-Isoquinolinzinc chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

1-Isoquinolinzinc chloride can be compared with other similar compounds, such as:

Quinoline: Both compounds are heterocyclic aromatic organic compounds, but quinoline has a nitrogen atom at a different position in the ring structure.

Isoquinoline: The parent compound of this compound, isoquinoline, shares similar chemical properties but lacks the zinc chloride moiety.

Quinoline derivatives: These compounds have similar structures and reactivity but may differ in their specific applications and biological activities .

Properties

Molecular Formula |

C9H6ClNZn |

|---|---|

Molecular Weight |

229.0 g/mol |

IUPAC Name |

chlorozinc(1+);1H-isoquinolin-1-ide |

InChI |

InChI=1S/C9H6N.ClH.Zn/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-6H;1H;/q-1;;+2/p-1 |

InChI Key |

YJCNXVIZWHAVDI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2[C-]=NC=CC2=C1.Cl[Zn+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.